methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
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Overview
Description
Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidinone derivative. Its chemical structure consists of a thiazolidinone ring with an ethoxyphenyl group and a methyl ester. Thiazolidinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
One-Pot Synthesis:
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic routes. Process conditions, catalysts, and purification steps are adjusted for efficiency and yield.
Chemical Reactions Analysis
Reactions::
- Hydrolysis: Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetic acid
- Reduction: Methyl {(4Z)-4-[(4-ethoxyphenyl)amino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
Antimicrobial Activity:
Antitumor Activity:
Anti-Inflammatory Effects:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications continue to be explored, making it an exciting area of study in both academia and industry
Biological Activity
Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring with an imine and ester functional group, contributing to its biological properties. The molecular formula is C14H16N2O3S, and it has a molecular weight of approximately 300.35 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi.
Antibacterial Activity
A study evaluated the antibacterial properties of several thiazolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method against various Gram-positive and Gram-negative bacteria. The results indicated:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Escherichia coli | 0.015 | 0.030 |
Staphylococcus aureus | 0.008 | 0.015 |
Bacillus cereus | 0.004 | 0.008 |
Enterobacter cloacae | 0.004 | 0.008 |
These findings suggest that the compound is more effective than conventional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases .
Antifungal Activity
The antifungal activity was also assessed, revealing effective inhibition against several fungal strains:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.006 |
Aspergillus fumigatus | 0.020 |
Trichophyton viride | 0.004 |
The compound exhibited excellent antifungal properties, particularly against Trichophyton viride, indicating its potential use in treating fungal infections .
The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. Docking studies have suggested that it binds effectively to target proteins in bacterial cells, leading to cell death .
Case Studies
- Case Study on Bacterial Resistance : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it retained efficacy where traditional antibiotics failed, providing a promising alternative for treatment-resistant infections .
- In Vivo Efficacy : Animal models treated with this compound demonstrated significant reductions in bacterial load compared to control groups receiving placebo treatments .
Properties
CAS No. |
315236-94-3 |
---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
methyl 2-[4-(4-ethoxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C14H16N2O4S/c1-3-20-10-6-4-9(5-7-10)15-13-11(8-12(17)19-2)21-14(18)16-13/h4-7,11H,3,8H2,1-2H3,(H,15,16,18) |
InChI Key |
SGUTWKILHKAHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC |
solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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